5-(Thiazol-2-yl)furan-2-boronic acid
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Overview
Description
5-(Thiazol-2-yl)furan-2-boronic acid is a boronic acid derivative with the molecular formula C7H6BNO3S and a molecular weight of 195.01 g/mol . This compound is characterized by the presence of both a thiazole ring and a furan ring, which are connected through a boronic acid group. It is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiazol-2-yl)furan-2-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Thiazol-2-yl)furan-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the thiazole or furan rings under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, potassium carbonate, THF or DMF, 80-100°C.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Hydroxylated derivatives.
Reduction: Reduced thiazole or furan derivatives.
Scientific Research Applications
5-(Thiazol-2-yl)furan-2-boronic acid has diverse applications in scientific research, including:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials, such as dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 5-(Thiazol-2-yl)furan-2-boronic acid involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . The thiazole and furan rings contribute to the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Furanylboronic acid: Similar structure but lacks the thiazole ring.
5-Formylfuran-2-boronic acid: Contains a formyl group instead of a thiazole ring.
Uniqueness
5-(Thiazol-2-yl)furan-2-boronic acid is unique due to the presence of both thiazole and furan rings, which enhance its reactivity and versatility in chemical reactions. This dual-ring structure allows it to participate in a wider range of reactions compared to similar compounds.
Properties
IUPAC Name |
[5-(1,3-thiazol-2-yl)furan-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3S/c10-8(11)6-2-1-5(12-6)7-9-3-4-13-7/h1-4,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWISSIIJCBBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C2=NC=CS2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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